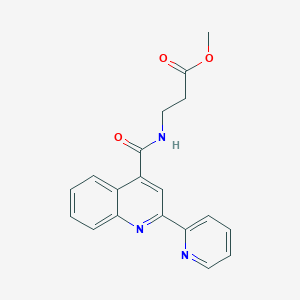
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea, also known as BRUPU, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In agriculture, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been tested as a herbicide for weed control. In material science, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea also inhibits the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. It has also been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death). In addition, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea has been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is its versatility in different fields of research. It can be used as a starting material for the synthesis of new compounds with unique properties. However, one limitation of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its use as a herbicide for weed control in agriculture. Additionally, the synthesis of new materials using 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea as a building block could lead to the development of new technologies with unique properties. Further research is needed to fully understand the potential of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea in these areas.
In conclusion, 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various fields.
Métodos De Síntesis
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea can be synthesized using a multi-step process starting with 4-bromo-2-methylphenol and allyl isocyanate. The reaction proceeds through a series of steps involving the addition of various reagents to form the final product. The yield of 1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea can be improved by optimizing the reaction conditions, such as temperature, pressure, and solvent.
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZCPAOJNGTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-prop-2-enylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

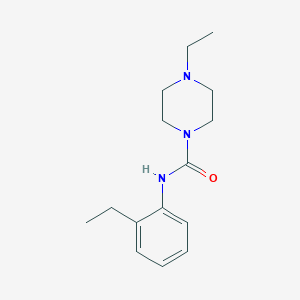
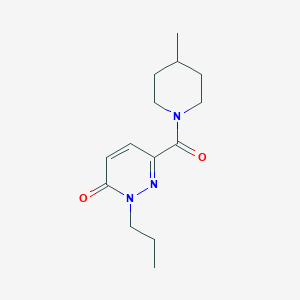
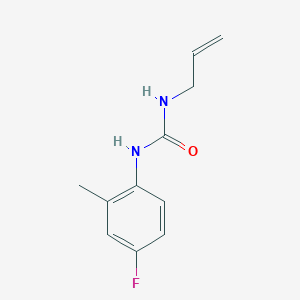
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
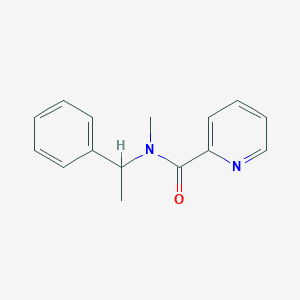
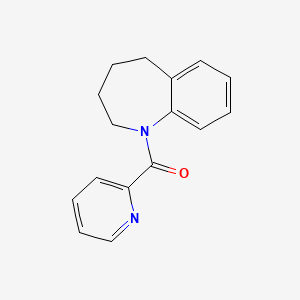
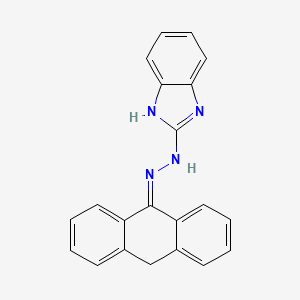


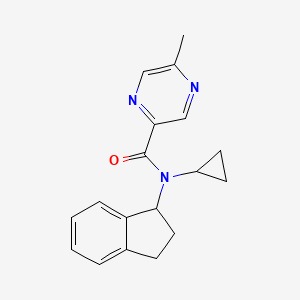
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
